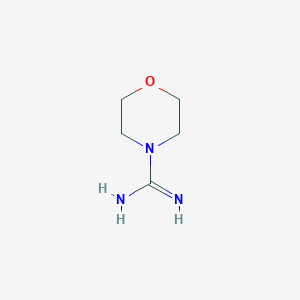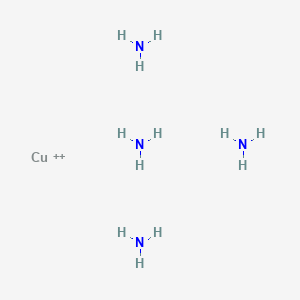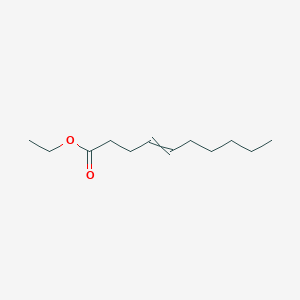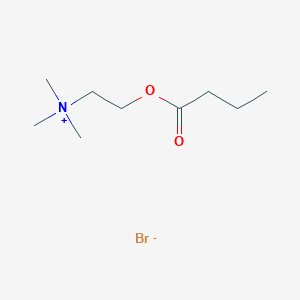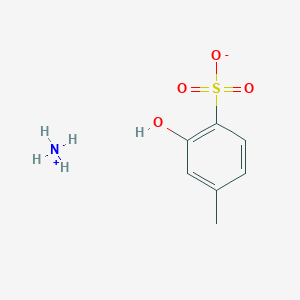
Ammonium 2-hydroxy-4-methylbenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) is a chemical compound with the molecular formula C₇H₁₁NO₄S and a molecular weight of 205.23 g/mol . It is an impurity of Policresulen, which is a potent NS2B/NS3 protease inhibitor . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) has several scientific research applications:
Zukünftige Richtungen
Ammonium 2-hydroxy-4-methylbenzenesulphonate could potentially be used in various applications due to its unique properties. For instance, it could be used in the development of new antibacterial drugs against methicillin-resistant Staphylococcus aureus . It could also be used as a reference standard for pharmaceutical testing .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves its interaction with molecular targets such as proteases. As an impurity of Policresulen, it acts as a competitive inhibitor of the NS2B/NS3 protease, which is crucial for the replication of certain viruses . By inhibiting this protease, the compound effectively reduces viral replication and exhibits antiviral properties .
Vorbereitungsmethoden
The preparation of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves several synthetic routes and reaction conditions. One common method involves the sulfonation of 4-methylphenol (p-cresol) with sulfuric acid, followed by neutralization with ammonium hydroxide to form the ammonium salt . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.
Industrial production methods may vary, but they generally follow similar principles of sulfonation and neutralization. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The hydroxyl and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) can be compared with other similar compounds, such as:
Policresulen: A potent NS2B/NS3 protease inhibitor with similar antiviral properties.
4-Hydroxy-2-methylbenzenesulphonic acid: Another sulfonic acid derivative with different substitution patterns on the benzene ring.
2-Hydroxy-5-methylbenzenesulphonic acid: A structural isomer with the hydroxyl and methyl groups in different positions.
The uniqueness of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) lies in its specific substitution pattern and its role as an impurity of Policresulen, which contributes to its distinct biological activity and research applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium 2-hydroxy-4-methylbenzenesulphonate involves the reaction of 2-hydroxy-4-methylbenzenesulphonic acid with ammonium hydroxide.", "Starting Materials": ["2-hydroxy-4-methylbenzenesulphonic acid", "ammonium hydroxide"], "Reaction": ["Step 1: Dissolve 2-hydroxy-4-methylbenzenesulphonic acid in water.", "Step 2: Slowly add ammonium hydroxide to the solution with constant stirring.", "Step 3: Heat the mixture to 80-90°C and stir for 2-3 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitated Ammonium 2-hydroxy-4-methylbenzenesulphonate.", "Step 5: Wash the precipitate with water and dry it in a vacuum oven."] } | |
CAS-Nummer |
79093-71-3 |
Molekularformel |
C7H11NO4S |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
azane;2-hydroxy-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI-Schlüssel |
KGBVTRPJPQHXSU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.[NH4+] |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)O.N |
Andere CAS-Nummern |
79093-71-3 |
Synonyme |
2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt; 2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



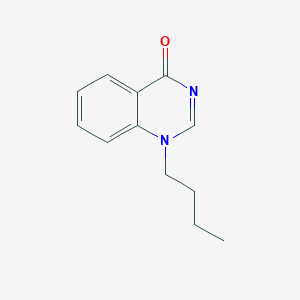
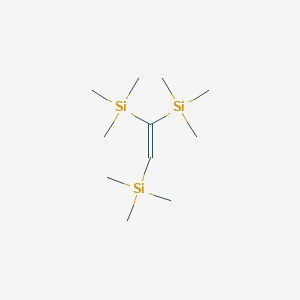

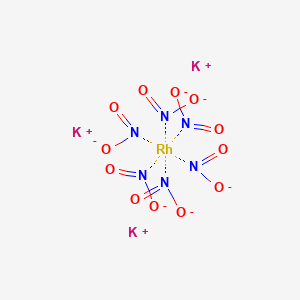
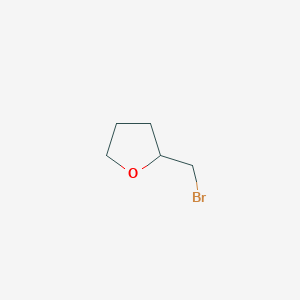

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
